An In-Depth Technical Guide to the Physical and Chemical Properties of Mosher's Acid
An In-Depth Technical Guide to the Physical and Chemical Properties of Mosher's Acid
Introduction
Mosher's acid, formally known as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral carboxylic acid that has become an indispensable tool in the field of stereochemistry.[1] Developed by Harry S. Mosher and his colleagues, this reagent is widely employed for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines.[1] Its utility stems from its ability to form diastereomeric esters or amides with chiral substrates, which can then be readily distinguished using nuclear magnetic resonance (NMR) spectroscopy.[2] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis, often simplifying spectral interpretation. This technical guide provides a comprehensive overview of the physical and chemical properties of Mosher's acid, detailed experimental protocols for its synthesis, resolution, and application, and a summary of its spectral characteristics.
Physical and Chemical Properties
Mosher's acid is a white crystalline solid at room temperature.[3] It is a chiral molecule and is commercially available in both its racemic and enantiomerically pure forms, commonly the (R)- and (S)-enantiomers. The key physical and chemical properties of Mosher's acid are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Names | α-methoxy-α-trifluoromethylphenylacetic acid, MTPA | [4] |
| Molecular Formula | C₁₀H₉F₃O₃ | [4] |
| Molecular Weight | 234.17 g/mol | [4] |
| Appearance | White crystalline solid | [3] |
| CAS Number (Racemic) | 81655-41-6 | [4] |
| CAS Number (R)-enantiomer | 20445-31-2 | [4] |
| CAS Number (S)-enantiomer | 17257-71-5 |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 46-49 °C | [5] |
| Boiling Point | 105-107 °C at 1 mmHg | [5] |
| Density | 1.344 g/mL at 25 °C | [5] |
| pKa (Predicted) | 1.47 ± 0.10 | [3] |
| Optical Rotation ([α]D) | (R)-(+)-MTPA: +72° (c=1.6 in methanol) | [5] |
| (S)-(-)-MTPA: -72° (c=1.6 in methanol) | [5] |
Solubility Data
| Solvent | Solubility |
| Methanol | Soluble (50 mg/mL)[3] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Soluble |
| Toluene | Soluble |
| Hexane | Sparingly soluble |
| Water | Sparingly soluble |
Experimental Protocols
Synthesis of Racemic Mosher's Acid
A common laboratory synthesis of racemic Mosher's acid involves the reaction of α,α,α-trifluoroacetophenone with sodium cyanide, followed by methylation and subsequent hydrolysis of the resulting nitrile.
Reaction Scheme:
(±)-PhC(COOH)(OCH₃)CF₃ + (R)-PhCH(NH₂)CH₃ → [(R)-acid·(R)-amine] + [(S)-acid·(R)-amine]
Caption: Experimental workflow for the preparation and NMR analysis of Mosher's esters/amides.
Detailed Protocol for Derivatization:
-
Preparation of (R)-Mosher's Ester/Amide: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol or amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess (approximately 1.2 equivalents) of pyridine or 4-(dimethylamino)pyridine (DMAP). To this solution, add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride. Cap the NMR tube and allow the reaction to proceed at room temperature until completion (typically 1-4 hours), monitoring by TLC or NMR if necessary.
-
Preparation of (S)-Mosher's Ester/Amide: In a separate NMR tube, repeat the procedure described in step 1 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester/amide samples.
-
Determination of Enantiomeric Excess (ee): The enantiomeric excess can be determined by comparing the integration of well-resolved signals corresponding to the two diastereomers in either the ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the simplicity of the signals and the large chemical shift dispersion.
-
Determination of Absolute Configuration (Advanced Mosher's Method): The absolute configuration of the chiral center is determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons on either side of the newly formed ester or amide linkage. According to the mnemonic developed by Riguera, for the (S)-Mosher ester, the substituents on the chiral alcohol that are shielded by the phenyl group of the Mosher's acid will appear at a higher field (lower ppm) in the ¹H NMR spectrum, while the substituents on the other side will be deshielded and appear at a lower field (higher ppm). The opposite is true for the (R)-Mosher ester. By systematically comparing the chemical shifts of the protons in the two diastereomeric esters, the spatial arrangement of the substituents around the chiral center can be deduced.
Logic of Absolute Configuration Determination
Caption: Logical workflow for determining absolute configuration using the Advanced Mosher's Method.
Spectral Data
The following tables summarize the characteristic spectral data for Mosher's acid.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | ~7.4-7.6 | m | Aromatic protons |
| ~3.6 | s | Methoxy protons (-OCH₃) | ||
| Variable | br s | Carboxylic acid proton (-COOH) | ||
| ¹³C NMR | CDCl₃ | ~170 | s | Carbonyl carbon (C=O) |
| ~130-135 | s | Aromatic ipso-carbon | ||
| ~128-130 | d | Aromatic CH carbons | ||
| ~125 (q) | s | Trifluoromethyl carbon (-CF₃) | ||
| ~85 (q) | s | Quaternary carbon (C-OCH₃) | ||
| ~55 | q | Methoxy carbon (-OCH₃) | ||
| ¹⁹F NMR | CDCl₃ | ~ -72 | s | Trifluoromethyl group (-CF₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1250 | Strong | C-F stretch |
| ~1170 | Strong | C-O stretch |
Mass Spectrometry
| m/z | Interpretation |
| 234 | Molecular ion [M]⁺ |
| 219 | [M - CH₃]⁺ |
| 189 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
Conclusion
Mosher's acid is a powerful and versatile chiral derivatizing agent that has become a cornerstone in the field of stereochemistry. Its well-defined physical and chemical properties, coupled with straightforward and reliable experimental protocols for its application, make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to determine both enantiomeric excess and absolute configuration of chiral alcohols and amines with high accuracy using NMR spectroscopy ensures that Mosher's acid will continue to play a critical role in the synthesis and characterization of chiral molecules. This technical guide provides the essential information required for the effective utilization of this important reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. (R)-(+)-a-Methoxy-a-trifluoromethylphenylacetic acid 99 20445-31-2 [sigmaaldrich.com]
